2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4H-chromene derivatives involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . For instance, the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a base such as potassium carbonate (K₂CO₃) can yield the desired product .
Industrial Production Methods
Industrial production of these compounds typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular proteins and enzymes . Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-(3-HYDROXY-4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
What sets 2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE apart from similar compounds is its unique structural features, such as the presence of both amino and methoxy groups, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C21H14N2O4 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O4/c1-26-12-6-4-5-11(9-12)16-15(10-22)21(23)27-20-17(16)18(24)13-7-2-3-8-14(13)19(20)25/h2-9,16H,23H2,1H3 |
InChI Key |
FAMREHJCNZQNEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.